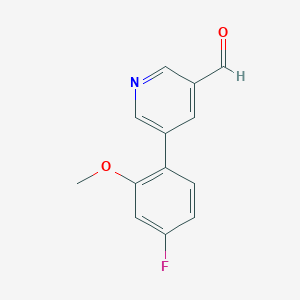

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

Description

Propriétés

IUPAC Name |

5-(4-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-13-5-11(14)2-3-12(13)10-4-9(8-16)6-15-7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFLRPLXWDVCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy Overview

The synthesis of 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde typically involves:

- Preparation of a suitably substituted pyridine-3-carboxaldehyde intermediate.

- Introduction of the 4-fluoro-2-methoxyphenyl substituent at the 5-position of the pyridine ring.

- Use of organometallic reagents (e.g., Grignard reagents) for regioselective functionalization.

- Final purification via crystallization or chromatographic methods to obtain high purity.

Preparation of Pyridine-3-carboxaldehyde Intermediates

A critical intermediate in the synthesis is often a halogenated pyridine-3-carboxaldehyde, such as 2-bromo-5-formylpyridine, which can be further elaborated to the target compound.

Preparation of 2-Bromo-5-formylpyridine

According to a detailed patent method, 2-bromo-5-formylpyridine is synthesized via a Grignard reaction starting from 2,5-dibromopyridine:

- Step 1: 2,5-dibromopyridine is dissolved in a solvent such as tetrahydrofuran (THF), xylene, toluene, or diethyl ether.

- Step 2: A Grignard reagent (e.g., isopropyl magnesium chloride) is added dropwise under an inert atmosphere (nitrogen) at low temperature (0–20 °C).

- Step 3: After activation, dimethylformamide (DMF) is added in excess (2 to 50 equivalents relative to 2,5-dibromopyridine) to form the aldehyde group at the 5-position.

- Step 4: The reaction mixture is acidified with an acidic reagent (hydrochloric acid, sulfuric acid, acetic acid, etc.) to pH 1–4.

- Step 5: The product is extracted with organic solvents such as ethyl acetate or toluene, washed, concentrated, dissolved in a suitable solvent, crystallized, and dried to yield 2-bromo-5-formylpyridine with high purity (98.5–99.2%) and good yields (80–87%).

Example Data from Patent Preparation

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| 2,5-Dibromopyridine (g) | 100 | 100 |

| Grignard reagent (Isopropyl MgCl) (g) | 241 | 351 |

| DMF (g) | 76 | 76 |

| Reaction temperature (°C) | 15 | 10 |

| Reaction time (h) | 15 (activation) + 0.5 (formylation) | 10 (activation) + 0.5 (formylation) |

| Acid for quenching | Hydrochloric acid | Acetic acid |

| Yield (%) | 80.24 | 86.62 |

| Purity (%) | 99.2 | 98.5 |

This method is scalable and suitable for industrial production due to mild conditions, relatively low cost, and high product quality.

Purification and Characterization

- After synthesis, the product is typically purified by crystallization from solvents such as toluene, ethyl acetate, or petroleum ether.

- Drying under vacuum yields a solid compound with high purity (>98%), confirmed by chromatographic and spectroscopic methods (e.g., NMR, HPLC).

- The aldehyde functionality is confirmed by characteristic signals in NMR and IR spectra.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | 2,5-Dibromopyridine | Commercially available |

| Solvent | THF, xylene, toluene, diethyl ether | Choice affects solubility and yield |

| Grignard reagent | Isopropyl magnesium chloride, methyl or cyclohexyl MgCl | Molar ratio 1:1–2 |

| Temperature | 0–20 °C | Low temperature to control reaction |

| Formylation agent | Dimethylformamide (DMF) | 2–50 equivalents |

| Acidification | HCl, H2SO4, acetic acid, etc. | pH adjusted to 1–4 |

| Extraction solvents | Ethyl acetate, toluene, dichloromethane | For product isolation |

| Purification | Crystallization, filtration, drying | Yields 80–87%, purity >98% |

Research Findings and Industrial Relevance

- The Grignard formylation method described is advantageous due to its mild reaction conditions, high yield, and scalability.

- The process avoids harsh reagents and conditions that could degrade sensitive functional groups.

- The method is industrially feasible and has been patented, reflecting its utility in large-scale synthesis for pharmaceutical intermediates.

- Although specific preparation details of the final compound this compound are limited in open literature, the preparation of the key aldehyde intermediate and the known synthetic routes for aromatic substitution provide a reliable framework for synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium fluoride.

Major Products Formed

Oxidation: 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid.

Reduction: 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics, particularly the presence of the fluoro and methoxy groups, enhance its reactivity and binding affinity to biological targets, making it valuable for developing drugs with specific therapeutic effects.

Potential Therapeutic Properties

Research indicates that derivatives of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde may exhibit antiviral and anticancer activities. For instance, compounds with similar structures have shown efficacy against viruses such as HIV and influenza, as well as the ability to inhibit cancer cell proliferation in vitro. The aldehyde functional group may also allow this compound to act as an enzyme inhibitor, impacting metabolic pathways relevant to diseases like cancer.

Material Science

Development of Advanced Materials

In material science, this compound is utilized in the creation of materials with specific electronic and optical properties. Its unique electronic characteristics due to the fluoro and methoxy substituents make it suitable for applications in organic electronics and photonics.

Biological Studies

Biochemical Pathway Investigations

The compound is employed in biological studies to investigate various biochemical pathways. Its ability to interact with specific molecular targets allows researchers to explore its role in modulating biological functions. The fluoro and methoxy groups enhance binding affinity towards receptors or enzymes, providing insights into their mechanisms of action.

Mécanisme D'action

The mechanism of action of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to changes in their function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s unique properties arise from its pyridine-3-carboxaldehyde core and ortho-methoxy/para-fluoro-substituted phenyl group . Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Lipophilicity : The logP of the target compound is higher than pyridine-3-carboxaldehyde due to the fluorophenyl and methoxy groups, improving membrane permeability but reducing aqueous solubility .

- Stability : The ortho-methoxy group may hinder oxidation of the aldehyde, enhancing stability under acidic conditions compared to unsubstituted derivatives .

Activité Biologique

Overview

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, identified by its CAS number 1329115-52-7, is characterized by its unique structural features, which may contribute to various pharmacological effects.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxaldehyde group and a 4-fluoro-2-methoxyphenyl moiety. The presence of electronegative fluorine and the methoxy group can influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H10FNO2 |

| Molecular Weight | 219.22 g/mol |

| CAS Number | 1329115-52-7 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound's aldehyde functional group can participate in nucleophilic addition reactions, potentially leading to the formation of adducts with amino acids in proteins.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antiviral Activity : Preliminary studies suggest that derivatives of pyridine carboxaldehydes exhibit antiviral properties. For instance, certain pyridine-based compounds have shown efficacy against various viruses, including HIV and influenza . While specific data on this compound's antiviral activity is limited, its structural similarity to known active compounds suggests potential efficacy.

- Anticancer Properties : The incorporation of fluorine and methoxy groups in aromatic compounds has been linked to enhanced anticancer activity. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation in vitro .

- Enzyme Inhibition : The aldehyde group may allow this compound to act as an enzyme inhibitor, potentially affecting metabolic pathways relevant to disease states such as cancer or viral infections.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- A study on pyridine derivatives indicated that modifications at the pyridine ring could enhance biological activity against cancer cell lines. For example, compounds with electron-withdrawing groups showed improved potency against specific cancer types .

- Another investigation focused on the synthesis of zinc complexes with pyridine carboxaldehydes, revealing their potential as enzyme inhibitors and their role in metal ion chelation, which is crucial for biological activity .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Fluoro-2-methoxybenzaldehyde | Pd/C | DMF | 72 | |

| Pyridine-3-methanol | CuI | Toluene | 65 |

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Key characterization techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., NMR for fluorine, NMR for methoxy groups) .

- X-ray crystallography : Resolves crystal packing and molecular geometry (e.g., bond angles in fluorophenyl-pyridine systems) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., 217.20 g/mol for related analogs) .

Advanced: How can researchers resolve contradictions in spectroscopic data for structural elucidation?

Methodological Answer:

Contradictions arise due to tautomerism or solvent effects. Strategies include:

- Cross-validation : Compare NMR data with X-ray crystallography results (e.g., dihedral angles between fluorophenyl and pyridine moieties) .

- Computational modeling : Use DFT calculations to predict chemical shifts and optimize geometry .

- Variable temperature NMR : Identify dynamic processes affecting spectral resolution .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

- Catalyst screening : Test Pd/C, CuI, or ligand-assisted systems to enhance coupling efficiency .

- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve scalability .

- Flow chemistry : Continuous reactors reduce side reactions and improve temperature control .

Q. Table 2: Catalyst Performance Comparison

| Catalyst | Solvent | Scale (mmol) | Yield (%) |

|---|---|---|---|

| Pd/C | DMF | 10 | 72 |

| CuI | Toluene | 50 | 68 |

Advanced: What structure-activity relationships (SAR) are critical for biological activity?

Methodological Answer:

- Fluorine positioning : The 4-fluoro group enhances metabolic stability and membrane permeability .

- Methoxy group : At the 2-position, it modulates electron density, affecting binding to enzymatic targets (e.g., kinases) .

- Aldehyde functionality : Acts as a reactive handle for further derivatization (e.g., Schiff base formation) .

Q. SAR Insights from Analogs

| Modification | Biological Impact | Reference |

|---|---|---|

| Replacement of F with Cl | Reduced potency in kinase assays | |

| Methoxy to ethoxy | Improved solubility, lower IC |

Basic: What are the stability considerations for this compound?

Methodological Answer:

- Storage : Protect from light at -20°C in airtight containers; aldehyde groups are prone to oxidation .

- Handling : Use inert atmospheres (N) during synthesis to prevent degradation .

- Purity monitoring : Regular HPLC checks to detect aldehyde oxidation byproducts .

Advanced: How to address conflicting bioactivity data across studies?

Methodological Answer:

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .

- Metabolic stability tests : Compare microsomal half-lives to contextualize in vitro vs. in vivo results .

- Dose-response curves : Re-evaluate IC values under standardized nutrient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.